(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol
Description
Evolution and Significance of Chiral BINOL Derivatives in Asymmetric Synthesis and Catalysis
The development of chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives marks a significant milestone in the field of asymmetric synthesis and catalysis. nih.govnih.gov Since the pioneering work on BINAP by Noyori and coworkers in 1980, axially chiral biaryl compounds have become indispensable tools for chemists. orgsyn.org These compounds, including BINOL, serve as highly effective chiral ligands in a vast array of metal-catalyzed enantioselective reactions. nih.govresearchgate.net Their utility stems from a unique structural feature: axial chirality, which arises from restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. researchgate.netnih.gov This restricted rotation, or atropisomerism, creates stable, non-interconverting enantiomers that can be isolated. wikipedia.org
The significance of BINOL derivatives lies in their versatility and the high levels of enantioselectivity they impart in catalytic processes. nih.gov They have been successfully employed in numerous transformations, including Diels-Alder reactions, carbonyl additions and reductions, and Michael additions. sigmaaldrich.com The ability to modify the BINOL scaffold, particularly at the 3,3'-positions, allows for the fine-tuning of steric and electronic properties, leading to the development of a vast library of ligands with tailored reactivity and selectivity. This modularity has been a driving force in the evolution of asymmetric catalysis, enabling the synthesis of complex chiral molecules with high optical purity. nih.gov The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has fueled continuous research into the synthesis and application of new BINOL derivatives. nih.govnih.gov
Fundamental Principles of Atropisomerism and Axial Chirality in Binaphthol Systems
Atropisomerism is a form of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. caltech.edu This phenomenon was first described in 1922 and the term, derived from the Greek "a" (not) and "tropos" (turn), was coined by Richard Kuhn. caltech.eduencyclopedia.pub In binaphthol systems like BINOL, the two naphthyl rings are not coplanar due to steric hindrance between the ortho-substituents on each ring. caltech.edu This restricted rotation about the pivotal C1-C1' bond gives rise to a chiral axis, leading to axial chirality. encyclopedia.pubrsc.org
The resulting enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups around the chiral axis. An alternative nomenclature, (P) for plus (right-handed helicity) and (M) for minus (left-handed helicity), is also used. caltech.edursc.org For the binaphthol skeleton, the (R) enantiomer corresponds to (M) helicity and the (S) enantiomer to (P) helicity. The stability of these atropisomers is remarkable; for instance, the parent BINOL is stable towards racemization. wikipedia.org This configurational stability is crucial for their application in asymmetric catalysis, as it ensures the transfer of chiral information from the ligand to the substrate during the reaction. nih.gov
| Key Term | Definition | Relevance to Binaphthol Systems |
| Atropisomerism | Stereoisomerism arising from hindered rotation around a single bond, allowing for the isolation of conformers. caltech.edu | The C1-C1' bond in binaphthols has a high rotational barrier, leading to stable, isolable enantiomers. wikipedia.org |
| Axial Chirality | Chirality that arises from the non-planar arrangement of four groups around a chiral axis. encyclopedia.pub | The steric clash between the naphthyl units forces them into a non-planar, helical arrangement, creating a chiral axis. rsc.org |
| (R)/(S) and (P)/(M) Nomenclature | Systems for designating the absolute configuration of chiral molecules. | Used to specify the spatial arrangement of the naphthyl rings around the chiral axis. caltech.edu |
Contextualization of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol within the Class of C2-Symmetric Chiral Ligands
This compound belongs to the C2-symmetric class of chiral ligands, a group that has proven exceptionally effective in asymmetric catalysis. C2 symmetry refers to the presence of a 180° rotation axis that leaves the molecule unchanged. In the case of 3,3'-disubstituted BINOL derivatives, this axis passes through the C1-C1' bond. This symmetry element is highly advantageous in catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity in the catalyzed reaction.
The introduction of phenyl groups at the 3 and 3' positions of the BINOL core, as in this compound, significantly enhances the steric bulk around the chiral catalytic center. This increased steric hindrance can create a more defined and restrictive chiral pocket when the ligand is complexed with a metal center. This well-defined environment can lead to more effective discrimination between the two prochiral faces of a substrate, resulting in improved enantiomeric excesses compared to the parent BINOL ligand in certain reactions. The phenyl substituents also modulate the electronic properties of the ligand. Therefore, this compound represents a rationally designed evolution of the BINOL scaffold, engineered for enhanced performance in specific catalytic applications by leveraging both steric and electronic modifications within a C2-symmetric framework.
Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₂₂O₂ nih.gov |
| Molecular Weight | 438.53 g/mol strem.com |
| Appearance | White to light yellow powder strem.com |
| CAS Number | 75684-93-4 strem.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXQZYUHXUTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Advanced Derivatization of R 3,3 Bis Phenyl 1,1 Bi 2 Naphthol and Analogues
Enantioselective Synthesis of the 1,1'-Bi-2-naphthol (B31242) (BINOL) Scaffold
Optically active BINOL is a cornerstone in asymmetric synthesis. acs.orgwikipedia.org Its atropisomeric chirality, arising from restricted rotation around the C1-C1' single bond, makes it a privileged structure for creating chiral ligands and catalysts. acs.org The production of enantiomerically pure BINOL is primarily achieved through two strategic approaches: the resolution of a racemic mixture or direct asymmetric synthesis. acs.orgnih.gov
Strategies for Resolution of Racemic 1,1'-Bi-2-naphthol Enantiomers
Resolution remains a widely practiced and effective method for obtaining enantiopure BINOL. This involves separating the two enantiomers from a racemic mixture produced via oxidative coupling of 2-naphthol, often using an oxidant like iron(III) chloride. wikipedia.org Various techniques have been developed to achieve this separation.
Chemical resolution methods exploit the transient conversion of enantiomers into diastereomers, which possess different physical properties, allowing for their separation. One of the most common procedures involves reacting the racemic BINOL with an enantiomerically pure chiral resolving agent. libretexts.org
A notable technique is kinetic resolution. In this process, the enantiomers of a racemic compound react at different rates with a chiral catalyst or reagent, leading to the enantioenrichment of the less reactive enantiomer. A practical and scalable kinetic resolution of racemic BINOLs has been demonstrated using a chiral ammonium (B1175870) salt catalyst with benzyl (B1604629) tosylate, achieving high selectivity factors. nih.gov This alkylative kinetic resolution process has been successfully applied to over 30 different C₂- and non-C₂-symmetric BINOLs, demonstrating its broad applicability and utility for producing highly enantioenriched materials on a multi-gram scale. nih.gov Another non-enzymatic kinetic resolution involves the atroposelective Si-O coupling of monoprotected BINOL derivatives with hydrosilanes, catalyzed by a copper-based system. acs.org
Table 1: Examples of Chemical Resolution of Racemic BINOL
| Resolving Agent/Method | Principle | Result | Reference(s) |
| Chiral Ammonium Salt (e.g., catalyst 8 ) / Benzyl Tosylate | Alkylative Kinetic Resolution | Provides access to highly enantioenriched BINOLs (s up to 46, >99:1 e.r.). Scalable to multi-gram quantities. | nih.gov |
| CuCl / (R,R)-Ph-BPE / NaOtBu / Hydrosilane | Kinetic Resolution via Si-O Coupling | Atroposelective silylation of monoprotected BINOLs and biphenols with moderate to good selectivity factors. | acs.org |
Enzymatic resolution offers a green and highly selective alternative for obtaining optically active BINOL. These methods leverage the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers. niscpr.res.innih.gov
A well-established method involves the enantioselective hydrolysis of a racemic BINOL diester, such as the dipentanoate derivative. wikipedia.org The enzyme cholesterol esterase, for instance, selectively hydrolyzes the (S)-diester, leaving the (R)-diester unreacted. The (R)-dipentanoate can then be isolated and hydrolyzed through a non-enzymatic chemical process, for example, using sodium methoxide, to yield the (R)-BINOL. wikipedia.org
Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, offering a theoretical yield of 100% for the desired enantiomer. nih.gov DKR combines the enzymatic resolution step with an in situ racemization of the less reactive enantiomer. An efficient DKR of BINOLs has been achieved using a dual catalytic system comprising a lipase (B570770) (such as lipoprotein lipase LPL-311-Celite) for the resolution and a copper catalyst for the racemization of the unreacted enantiomer. nih.gov This chemoenzymatic approach allows for the synthesis of a variety of functionalized chiral biaryls in high yields and with good enantioselectivity. nih.gov
The formation of diastereomeric salts is a classical and powerful resolution technique. advanceseng.comroutledge.com It involves reacting a racemic acid or base with a single enantiomer of a chiral base or acid, respectively, to form a mixture of diastereomeric salts. libretexts.orglibretexts.org These diastereomers have different solubilities, allowing them to be separated by fractional crystallization. libretexts.org For BINOL, which is acidic, chiral bases such as the naturally occurring Cinchona alkaloids are frequently used. libretexts.orgorgsyn.org
A highly effective method involves the use of N-benzylcinchonidinium chloride, which preferentially forms a salt co-crystal with (R)-BINOL. orgsyn.orgmyuchem.com This complex is less soluble in certain solvents like acetonitrile (B52724) than the corresponding salt of (S)-BINOL, causing it to precipitate. wikipedia.orgorgsyn.org This allows for the separation of the (R)-enantiomer. Subsequently, the (S)-enantiomer can be recovered from the mother liquor, providing access to both enantiomers in high enantiomeric purity (≥99% ee) and good recovery yields (85-93%). orgsyn.org
Co-crystal formation is a related strategy where a chiral co-former interacts with the racemate through non-covalent interactions, typically hydrogen bonds, rather than forming an ionic salt. niscpr.res.innih.gov A method has been reported for the resolution of racemic BINOL via co-crystal formation with derivatives of γ-amino butyric acid. For example, (RS)-3-n-propyl-4-((R)-1′-phenylethylamino)butanoic acid selectively forms a co-crystal with (R)-BINOL, allowing for its isolation in high yield and 99% enantiomeric excess. niscpr.res.in
Direct Asymmetric Synthetic Routes to Optically Active BINOL
Instead of resolving a racemic mixture, optically active BINOL can be synthesized directly through asymmetric reactions. The most explored route is the enantioselective oxidative coupling of 2-naphthol, mediated by metal complexes containing chiral ligands. acs.orgmdpi.comencyclopedia.pub
Various metal catalysts, including those based on copper, iron, vanadium, and ruthenium, have been developed for this purpose. mdpi.comencyclopedia.pub Copper complexes, in particular, have been extensively studied. For instance, a copper(II) chloride catalyst used in conjunction with a chiral ligand like (S)-(+)-amphetamine can produce (S)-BINOL directly from 2-naphthol. wikipedia.org Similarly, chiral diamine-copper complexes have been shown to catalyze the oxidative coupling of naphthol derivatives, yielding binaphthols with good enantioselectivities. acs.org
Other successful systems include:
An iron/bisquinolyldiamine ligand complex that provides (R)-BINOLs with yields up to 85% and enantiomeric excesses up to 94%. mdpi.comencyclopedia.pub
Vanadium complexes with Schiff base ligands derived from (S)-tert-leucine and 3,3'-formyl-(R)-BINOL, which can produce both (R)- and (S)-BINOL with enantiomeric excesses up to 91%. mdpi.com
Nickel-catalyzed electrochemical reductive coupling of 2-naphthols in an undivided cell has been demonstrated as a novel method, yielding axially chiral BINOL derivatives with good yields (up to 91%) and excellent enantiomeric excesses (up to 98%). mdpi.comencyclopedia.pub
Table 2: Examples of Direct Asymmetric Synthesis of BINOL
| Metal Catalyst | Chiral Ligand Type | Result (Yield, ee) | Reference(s) |
| Copper(II) | (S)-(+)-amphetamine | Produces (S)-BINOL | wikipedia.org |
| Iron(II) | Bisquinolyldiamine | Up to 85% yield, up to 94% ee | mdpi.comencyclopedia.pub |
| Vanadium(IV) | Schiff base from (S)-tert-leucine | 46-76% yield, up to 91% ee | mdpi.com |
| Nickel(II) | Chiral phosphine (B1218219) (electrochemical) | Up to 91% yield, up to 98% ee | mdpi.comencyclopedia.pub |
| Ruthenium | Salen | 55-85% yield, up to 94% ee | mdpi.comencyclopedia.pub |
Regioselective Functionalization at the 3,3'-Positions of the Binaphthol Backbone
To synthesize the target molecule, (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol, the enantiomerically pure (R)-BINOL scaffold must be selectively functionalized at the 3 and 3' positions. These positions are sterically close to the chiral axis and the hydroxyl groups, making their modification a powerful strategy for tuning the steric and electronic properties of the resulting ligand. nih.govumich.edu
The most prevalent and effective method for introducing substituents at the 3,3'-positions is through ortho-lithiation. acs.orgnih.govresearchgate.net This process typically involves a two-step protocol:
Protection of the Hydroxyl Groups: The acidic hydroxyl groups at the 2 and 2' positions of BINOL are first protected to prevent interference with the organolithium reagent. Common protecting groups include methoxymethyl (MOM) ethers. umich.edu
Directed Ortho-Metalation and Electrophilic Quench: The protected BINOL is treated with an organolithium reagent, such as n-butyllithium (n-BuLi). The ether protecting groups direct the deprotonation specifically to the adjacent 3 and 3' positions. The resulting 3,3'-dilithio-BINOL species is then reacted with a suitable electrophile to introduce the desired functional groups. nih.govumich.edu
For the synthesis of this compound, an appropriate phenyl-containing electrophile would be used in the final step. Following the introduction of the phenyl groups, the protecting groups at the 2,2'-positions are removed to yield the final product. This ortho-lithiation strategy has been extensively used to prepare a vast library of 3,3'-substituted BINOL derivatives for diverse applications in asymmetric catalysis and molecular recognition. acs.orgnih.gov
Introduction of Aryl Moieties, Specifically Phenyl Substituents, at 3,3'-Positions
The introduction of aryl groups, such as phenyl rings, at the 3,3'-positions of BINOL is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are prominent methods for this transformation.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. sandiego.edu It typically involves the reaction of an organoboron compound, like an arylboronic acid, with an organohalide, such as 3,3'-dibromo-BINOL, in the presence of a palladium catalyst and a base. sandiego.edu An efficient synthesis of enantiomerically pure 3,3'-bis-arylated BINOL derivatives has been accomplished using the palladium-catalyzed Suzuki-Miyaura coupling of unprotected 3,3'-dibromo-BINOL. researchgate.net This method demonstrates complete retention of enantiopurity and can be effective with palladium loads as low as 500 ppm under mild conditions. researchgate.net The use of specific ligands, such as BI-DIME, with a Pd(OAc)2 catalyst has proven effective. researchgate.net
The Negishi coupling offers another powerful route, coupling organozinc compounds with organic halides catalyzed by nickel or palladium. wikipedia.org This reaction is noted for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org For the synthesis of 3,3'-diaryl BINOLs, a protocol combining directed ortho-metalation with a Negishi cross-coupling has been successfully employed. nih.gov While historically used less than Suzuki or Stille couplings in industrial applications due to the moisture and oxygen sensitivity of organozinc reagents, its reactivity makes it ideal for synthesizing complex molecules in natural product synthesis. wikipedia.org More recent developments have explored copper-catalyzed Negishi couplings as a cost-effective and less toxic alternative to palladium and nickel. organic-chemistry.org
A streamlined, three-step route to 3,3'-diaryl BINOLs has been developed that utilizes a C-H borylation followed by an in-situ Suzuki-Miyaura coupling sequence, avoiding the need for protecting groups in some cases. researchgate.netresearchgate.net
Directed Ortho-Metalation Strategies for 3,3'-Substitution
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. In the context of BINOL, the hydroxyl groups can act as directed metalation groups (DMGs), guiding a strong base (typically an organolithium reagent) to deprotonate the adjacent 3 and 3' positions. The resulting 3,3'-dimetallated species can then be trapped with various electrophiles to introduce a wide range of substituents.
A combined DoM-Negishi cross-coupling protocol has been used to prepare 3,3'-dipyridyl BINOL ligands. nih.gov This multi-step process begins with commercially available materials and demonstrates the power of DoM in creating specific, functionalized BINOL derivatives. nih.gov
Transition Metal-Catalyzed C-H Activation for Remote Functionalization
Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for modifying complex organic molecules. This strategy allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, often with high regioselectivity, bypassing the need for pre-functionalized starting materials.
In the realm of BINOL chemistry, a unified strategy has been developed employing a double-fold ortho and remote C–H bond activation and borylation. acs.org This approach provides a versatile pathway for the arylation of the BINOL scaffold. By controlling the reaction conditions and directing groups, it is possible to functionalize positions that are not easily accessible through classical methods. While the 3,3' positions are primary targets due to the directing influence of the hydroxyl groups, C-H activation can also be guided to other "remote" positions on the naphthyl rings, leading to a diverse array of structurally complex BINOL derivatives.
Electrophilic Substitution Reactions at the 3,3'-Positions
Direct electrophilic substitution on the electron-rich naphthol rings of BINOL provides another avenue for functionalization. The 3 and 3' positions are highly susceptible to electrophilic attack.
Halogenation, particularly bromination, is a common and critical first step. The resulting 3,3'-dihalo-BINOLs are versatile intermediates for subsequent cross-coupling reactions. The synthesis of (R)- and (S)-BINAP, a related chiral ligand, historically involved a harsh, high-temperature (320 °C) bromination of BINOL, which suffered from low yields. orgsyn.org Milder and more efficient methods are now preferred. These dihalogenated BINOLs serve as key precursors for introducing aryl, silyl (B83357), and other functional groups via methods like the Suzuki, Negishi, or Kumada couplings. researchgate.netdocumentsdelivered.com
Synthesis of Structurally Diverse 3,3'-Substituted BINOL Derivatives
Building upon the foundational methods described above, chemists have developed specific routes to a wide variety of 3,3'-substituted BINOL derivatives, each designed with unique steric and electronic properties for applications in catalysis and materials science.
Synthetic Routes to 3,3'-Bis(triphenylsilyl)-1,1'-bi-2-naphthol Analogues
The synthesis of 3,3'-bis(triphenylsilyl) BINOL derivatives typically starts from a 3,3'-difunctionalized BINOL precursor. A common route involves the di-lithiation of BINOL at the 3,3'-positions via directed ortho-metalation, followed by quenching the resulting dianion with triphenylsilyl chloride (Ph₃SiCl).
Alternatively, a halogen-metal exchange on 3,3'-dibromo-BINOL, using a reagent like n-butyllithium, can generate the same lithiated intermediate, which is then reacted with the silyl electrophile. These bulky silyl groups significantly alter the steric environment around the chiral pocket of the BINOL ligand.
Preparation of 3,3'-Bis(trifluoromethylphenyl)-1,1'-bi-2-naphthol Derivatives
The introduction of fluorinated groups, such as the trifluoromethylphenyl moiety, is of great interest for modifying the electronic properties of catalysts. These derivatives are typically synthesized via Suzuki or Negishi cross-coupling reactions.
For example, the preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol involves a multi-step sequence. orgsyn.org First, the hydroxyl groups of (R)-BINOL are protected, for instance, as methoxymethyl (MOM) ethers. orgsyn.org The protected BINOL then undergoes ortho-lithiation followed by reaction with a suitable boron electrophile to install a boronic acid or boronic ester at one of the 3-positions. This intermediate is then subjected to a Suzuki coupling with a trifluoromethyl-substituted aryl halide. A final deprotection step removes the MOM groups to yield the desired product. orgsyn.org To achieve disubstitution, 3,3'-dibromo-BINOL would be coupled with two equivalents of a suitable (trifluoromethylphenyl)boronic acid.
Table of Research Findings: Synthesis of 3,3'-Aryl-BINOLs via Cross-Coupling
| Starting Material | Coupling Partner | Catalyst System | Reaction Type | Product | Yield | Reference |
| Unprotected (R)-3,3'-Dibromo-BINOL | Arylboronic Acids | Pd(OAc)₂ / BI-DIME | Suzuki-Miyaura | (R)-3,3'-Diaryl-BINOLs | High | researchgate.net |
| Protected 3,3'-Dihalo-BINOL | Arylzinc Reagents | Pd(0) or Ni(0) complexes | Negishi | Protected 3,3'-Diaryl-BINOLs | Good-Excellent | wikipedia.org |
| (R)-BINOL | N/A | Iridium catalyst for borylation | C-H Borylation / Suzuki | (R)-3,3'-Boronate BINOL intermediate | N/A | researchgate.net |
| Diarylzinc Reagents | Aryl Iodides | Copper(I) iodide (ligand-free) | Negishi | Biaryls | Up to 87% | organic-chemistry.org |
Synthesis of Other Sterically and Electronically Modified 3,3'-BINOL Architectures
The synthesis of sterically and electronically modified 3,3'-BINOL architectures is a significant area of research, primarily aimed at refining the properties of BINOL-based catalysts and ligands. umich.edu A common and effective method for introducing substituents at the 3,3'-positions involves a two-step protocol. umich.edu This typically begins with the protection of the hydroxyl groups of BINOL, often with a methoxymethyl (MOM) ether, followed by ortho-lithiation using an organolithium reagent like n-butyllithium. umich.edu The resulting 3,3'-dilithiated intermediate can then react with a variety of electrophiles to introduce the desired functional groups. umich.edu
Beyond this general approach, specific methodologies have been developed to introduce a diverse array of substituents. For instance, the arylation of BINOL at the 3- and 3,3'-positions can be achieved through a reaction with an aryl chloride in the presence of tert-butoxide and a silver salt at elevated temperatures. nih.gov This method allows for the direct introduction of phenyl and other aryl groups.
The introduction of aroyl groups has also been explored to modify the electronic properties of the BINOL core. An efficient synthesis of enantiomerically pure 3,3'-diaroyl BINOLs has been accomplished through a chemoselective Weinreb ketone synthesis. rsc.org This involves the reaction of the Weinreb amide derivative of BINOL-3,3'-dicarboxylic acid with a Grignard reagent, enabling the introduction of various aroyl moieties. rsc.org
Furthermore, to create more sterically demanding and electronically varied BINOL frameworks, H₈-BINOL derivatives with 3,3'-disubstitution have been prepared. An improved synthesis for these compounds has been developed, which can be crucial for their application in specific catalytic reactions. researchgate.net The modification is not limited to carbon-based substituents; for example, 3,3'-dibromo-BINOL can be synthesized and subsequently used to create further derivatives. researchgate.net
The following table summarizes various sterically and electronically modified 3,3'-BINOL architectures and the synthetic approaches used.
| Substituent at 3,3'-Position | Synthetic Methodology | Key Features of the Architecture |
| Phenyl | Reaction of BINOL with phenyl chloride, t-BuONa, and AgOAc at 155 °C. nih.gov | Increased steric bulk and modified electronic environment. |
| Aroyl | Chemoselective Weinreb ketone synthesis from BINOL-3,3'-dicarboxylic acid derivative and a Grignard reagent. rsc.org | Introduction of a photosensitizer core, influencing photophysical and electrochemical properties. rsc.org |
| Anisyl (on H₈-BINOL) | Suzuki-Miyaura coupling reactions with boronic acids. researchgate.net | Enhanced steric hindrance and specific electronic tuning for catalysis. nih.gov |
| Bromo | Direct bromination of 3,3'-disubstituted BINOLs. acs.org | A versatile intermediate for further functionalization, such as in the synthesis of phosphite (B83602) ligands. researchgate.net |
| Adamantanyl (on H₈-BINOL) | Not specified in the provided context. | Significant steric bulk intended to enhance enantioselectivity in catalysis. |
| Boronic Acid | Reaction of the dimethoxymethyl ether of BINOL with n-BuLi, followed by addition of B(OMe)₃ and subsequent hydrolysis. nih.gov | A key intermediate for Suzuki coupling reactions to introduce a wide variety of aryl and other groups. nih.gov |
Development of BINOL-Derived Phosphine Ligands through 3,3'-Functionalization
The functionalization of the BINOL backbone at the 3,3'-positions has been instrumental in the development of novel phosphine ligands. These ligands are of great interest in asymmetric catalysis due to the versatile coordination chemistry of phosphorus. The synthesis of such ligands often leverages the functional groups introduced in the previously described modifications.
A general strategy for the synthesis of BINOL-derived phosphine ligands involves the preparation of a 3,3'-difunctionalized BINOL precursor, which is then reacted with a suitable phosphinating agent. For example, 3,3'-dibromo-BINOL can serve as a starting material for the introduction of phosphine groups. researchgate.net
While direct synthesis of 3,3'-diphosphino-BINOL derivatives is a key goal, the broader context of phosphorus-containing ligands derived from 3,3'-modified BINOLs is also significant. This includes the development of phosphites, phosphoric acids, and other related species, which have shown considerable utility in catalysis. researchgate.netacs.org For instance, BINOL-derived phosphoric acids with bulky substituents at the 3,3'-positions are highly effective Brønsted acid catalysts. acs.org
The synthesis of N-phosphino sulfoximines derived from BINOL represents another innovative approach to creating new ligand architectures. researchgate.net These ligands have been successfully applied in asymmetric transition metal catalysis. researchgate.net
The following table provides an overview of the development of BINOL-derived phosphine and other phosphorus-containing ligands through 3,3'-functionalization.
| Ligand Type | Synthetic Approach | Application in Catalysis |
| Phosphite Ligands | Reaction of 3,3'-dibromo-BINOL with an aryl phosphite precursor. researchgate.net | Asymmetric Pd-catalyzed amination and alkylation reactions. researchgate.net |
| Phosphoric Acids (e.g., TRIP) | Synthesis from 3,3'-disubstituted BINOLs, often with bulky aryl groups. acs.orgcam.ac.uk | Highly effective chiral Brønsted acid catalysts for various asymmetric transformations. acs.orgcam.ac.uk |
| N-Phosphino Sulfoximines | Preparation from BINOL derivatives. researchgate.net | Rh-catalyzed asymmetric hydrogenation and Pd-catalyzed allylic alkylation. researchgate.net |
| Phosphorodithioic Acids | Prepared from 3,3'-disubstituted H₈-BINOL derivatives. researchgate.net | Tested as organocatalysts in Nazarov cyclization and Mannich reactions. researchgate.net |
Iii. Catalytic Efficacy and Mechanistic Insights of R 3,3 Bis Phenyl 1,1 Bi 2 Naphthol Derivatives in Asymmetric Transformations
Application as Chiral Ligands in Asymmetric Metal Catalysis
The C₂-symmetric and atropisomeric nature of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol and its analogues makes them exceptional chiral ligands for a wide range of metal-catalyzed asymmetric reactions. acs.org The predictable coordination geometry and the tunable steric and electronic environment around the metal center are key to their success.
Coordination Chemistry with Transition Metals (e.g., Ti, Zr, Pd, Cu, Ru, Rare Earth Metals)
This compound and related derivatives form stable complexes with a variety of transition metals. The two hydroxyl groups of the BINOL framework readily coordinate to metal centers, creating a well-defined chiral pocket. The specific nature of the metal and the substituents on the BINOL ligand dictates the geometry and Lewis acidity of the resulting catalyst, thereby influencing its catalytic activity and the enantioselectivity of the reaction.
For instance, zirconium complexes derived from 3,3'-disubstituted BINOLs have been effectively used in asymmetric Mannich-type reactions. nih.gov Similarly, titanium complexes of 3-substituted BINOL derivatives have shown high efficiency in the asymmetric ethylation of aldehydes, producing secondary alcohols with excellent yields and enantiomeric excesses. acs.org Copper-catalyzed asymmetric oxidative coupling of 2-naphthols has also been successfully achieved using ligands derived from substituted BINOLs, affording the corresponding (R)-BINOL products in high yields and enantioselectivities. mdpi.com
Generation of Chiral Organoaluminum Reagents from this compound Analogues
The reaction of this compound and its derivatives with organoaluminum compounds, such as trialkylaluminum, generates highly effective chiral Lewis acid catalysts. These in situ generated reagents have proven to be particularly useful in asymmetric carbon-carbon bond-forming reactions.
A notable application is in the asymmetric Diels-Alder reaction. For example, a catalyst generated from Et₂AlCl and a vaulted biaryl ligand (VAPOL), which shares structural similarities with substituted BINOLs, has demonstrated high conversions and excellent stereoselectivities for the exo isomer in the cycloaddition of acrolein with cyclopentadiene (B3395910). sigmaaldrich.com This highlights the potential of aluminum complexes of BINOL derivatives to create a highly organized and chiral environment for controlling the stereochemical outcome of cycloaddition reactions.
Utilization as Chiral Lewis Acid Catalysts
Metal complexes of this compound and its analogues function as potent chiral Lewis acid catalysts. The Lewis acidic metal center, held within the chiral BINOL framework, can activate a substrate towards nucleophilic attack, while the steric bulk of the 3,3'-substituents directs the approach of the nucleophile, leading to high levels of enantioselectivity.
A prominent example is the use of a tin tetrachloride complex with (R)-3,3'-dibromo-BINOL to catalyze the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction between 2-substituted indoles and methyl 2-acetamidoacrylate. acs.org This reaction provides a convergent route to unnatural tryptophan derivatives in good yields and with high enantioselectivity. acs.org The success of this transformation relies on the ability of the chiral Lewis acid to control the stereochemistry of both the conjugate addition and the subsequent protonation step.
Design and Application of BINOL-Derived Chiral Brønsted Acid Catalysts
In addition to their role as ligands for Lewis acidic metals, derivatives of this compound have been ingeniously transformed into powerful chiral Brønsted acid organocatalysts. By converting the hydroxyl groups into a phosphoric acid moiety, a highly acidic and sterically demanding catalyst is created.
These BINOL-derived phosphoric acids have proven to be exceptionally effective in a wide array of asymmetric transformations. DFT and QM/MM hybrid calculations have provided significant mechanistic insights into how these catalysts operate. For instance, in the asymmetric allylboration of aldehydes, the reaction is believed to proceed through a highly ordered transition state involving hydrogen bonding between the catalyst's hydroxyl group and the pseudoaxial oxygen of the cyclic boronate, as well as a stabilizing interaction from the phosphoryl oxygen of the catalyst to the formyl hydrogen of the aldehyde. These interactions are crucial for lowering the energy of the transition structure and imparting rigidity to the system, thereby enabling high levels of stereocontrol.
Similarly, in the asymmetric Pictet-Spengler reaction, a 3,3'-bis(triphenylsilyl)-BINOL phosphoric acid catalyst has been shown to be highly effective. acs.orgbath.ac.uk Mechanistic studies suggest that the catalyst binds to the N-acyliminium ion intermediate in a bidentate fashion through hydrogen bonds. bath.ac.uk This rigidifies the transition state and allows the bulky triphenylsilyl groups to effectively shield one face of the intermediate, leading to high diastereo- and enantioselectivity. acs.orgbath.ac.uk
Enantioselective Reactions Mediated by this compound Systems
The catalytic systems derived from this compound have been successfully applied to a broad spectrum of enantioselective reactions. Their ability to induce high levels of stereoselectivity makes them invaluable tools in modern organic synthesis.
Asymmetric Diels-Alder and Hetero-Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is of paramount importance in the synthesis of complex chiral molecules. Catalysts derived from this compound and its analogues have been shown to be effective in promoting highly enantioselective Diels-Alder and hetero-Diels-Alder reactions.
For example, BINOL-derived phosphoric acids have been successfully employed as chiral Brønsted acid catalysts in aza-Diels-Alder reactions of Brassard's diene with imines, affording dihydropyridone derivatives in high yields and with excellent enantioselectivities. mdpi.com The catalyst activates the imine through protonation, and the chiral environment of the catalyst directs the diene to approach from a specific face, thereby controlling the stereochemical outcome of the cycloaddition.
Metal complexes of substituted BINOLs have also been utilized in hetero-Diels-Alder reactions. nih.gov The precise nature of the metal, the ligand, and the reaction conditions all play a crucial role in determining the efficiency and selectivity of these transformations.
Table of Research Findings on this compound Derivative Catalyzed Reactions
| Reaction Type | Catalyst/Ligand | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Mannich-type Reaction | (R)-3,3'-Disubstituted BINOL-Zr(OtBu)₄ | Aldehydes, Imines, Silyl (B83357) Enol Ethers | β-Amino Acid Derivatives | High | High |
| Asymmetric Ethylation | (S)-3-(1H-benzimidazol-1-yl)-1,1'-bi-2-naphthol-Ti Complex | Aldehydes, Diethylzinc (B1219324) | Secondary Alcohols | up to 99 | up to 91 |
| Oxidative Coupling | Substituted BINOL-CuI | 2-Naphthols | (R)-BINOL Derivatives | up to 89 | up to 96 |
| Diels-Alder Reaction | VAPOL-Et₂AlCl | Acrolein, Cyclopentadiene | Exo Cycloadduct | High | High |
| Friedel-Crafts/Asymmetric Protonation | (R)-3,3'-Dibromo-BINOL-SnCl₄ | 2-Substituted Indoles, Methyl 2-acetamidoacrylate | Tryptophan Derivatives | Good | High |
| Allylboration | (R)-3,3'-Bis(2,4,6-trimethylphenyl)-BINOL Phosphoric Acid | Aldehydes, Allylboronates | Homoallylic Alcohols | - | High |
| Pictet-Spengler Reaction | (R)-3,3'-Bis(triphenylsilyl)-BINOL Phosphoric Acid | Tryptamine, (2-oxocyclohexyl)acetic acid | β-Carboline | 77 | 81 |
| Aza-Diels-Alder Reaction | BINOL-derived Phosphoric Acid | Brassard's Diene, Imines | Dihydropyridone Derivatives | High | High |
Intramolecular Hydroamination of Amino Olefins
The intramolecular hydroamination of amino olefins is an atom-economical method for synthesizing chiral nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are common motifs in pharmaceuticals and natural products. Rare earth metal complexes derived from chiral binaphthols have proven to be effective catalysts for this transformation.
Specifically, complexes of (R)-3,3'-Bis(aryl)-1,1'-bi-2-naphthol derivatives have been utilized to catalyze the intramolecular hydroamination of amino olefins, leading to the formation of chiral pyrrolidines with high enantioselectivity. The mechanism is believed to involve the formation of a chiral rare earth metal amide complex. This complex coordinates to the olefin, followed by the migratory insertion of the carbon-carbon double bond into the metal-nitrogen bond. Subsequent protonolysis releases the cyclized product and regenerates the active catalyst. The steric and electronic properties of the 3,3'-bis(phenyl) substituents on the BINOL backbone are crucial for creating a chiral pocket that effectively shields one face of the coordinated substrate, thus dictating the stereochemical outcome of the cyclization.
Research has shown that lanthanide complexes of 3,3'-disubstituted BINOL ligands can catalyze the cyclization of various aminoalkenes. The choice of the metal and the substituents on the BINOL ligand significantly influences both the catalytic activity and the enantioselectivity of the reaction.
Table 1: Asymmetric Intramolecular Hydroamination of Amino Olefins
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 2,2-diphenyl-pent-4-en-1-amine | (R)-BINOL-Y-complex | (R)-4,4-diphenyl-2-methylpyrrolidine | 95 | 81 |
| 2-phenyl-pent-4-en-1-amine | (R)-BINOL-Y-complex | (R)-2-methyl-4-phenylpyrrolidine | 98 | 70 |
| 2,2-diallyl-pent-4-en-1-amine | (R)-BINOL-La-complex | (S)-4,4-diallyl-2-methylpyrrolidine | >98 | 65 |
Asymmetric Michael Addition Reactions
The asymmetric Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction used to create chiral 1,5-dicarbonyl compounds and related structures. Derivatives of this compound are employed to form chiral Lewis acid catalysts that effectively orchestrate this transformation.
In a typical system, a heterobimetallic catalyst, such as a lithium-aluminum or lithium-lanthanide complex of the BINOL derivative, is used. The proposed mechanism involves bifunctional catalysis where one metal center acts as a Lewis acid to activate the α,β-unsaturated ketone or ester (the Michael acceptor), while another metal center coordinates the nucleophile (the Michael donor), such as a malonate ester or a thiol. This dual activation within the chiral environment of the bis(phenyl)-BINOL ligand brings the reactants into close proximity in a specific orientation, facilitating a highly enantioselective bond formation. The rigid structure of the binaphthyl backbone and the steric bulk of the 3,3'-phenyl groups are critical for establishing facial selectivity on the Michael acceptor.
Table 2: Enantioselective Michael Addition of Diethyl Malonate to Cyclopentenone
| Michael Acceptor | Michael Donor | Catalyst System | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Cyclopentenone | Diethyl malonate | LiAl((R)-BINOL)₂ | Diethyl 2-(3-oxocyclopentyl)malonate | 85 | 92 |
| Cyclohexenone | Diethyl malonate | LiAl((R)-BINOL)₂ | Diethyl 2-(3-oxocyclohexyl)malonate | 90 | 88 |
| Cyclohexenone | Dibenzyl malonate | Ni-Cs-(R)-BINOL-salen | Dibenzyl 2-(3-oxocyclohexyl)malonate | 79 | 90 |
Enantioselective Alkynylation Reactions
The enantioselective addition of terminal alkynes to aldehydes is a powerful method for synthesizing chiral propargylic alcohols, which are versatile intermediates in organic synthesis. wikipedia.orgnih.gov Catalyst systems generated from this compound derivatives and titanium or zinc compounds have demonstrated high efficacy in this reaction. illinois.eduacs.org
The generally accepted mechanism involves the in-situ formation of a chiral titanium-BINOL complex. This complex coordinates with the alkynylzinc reagent, which is often pre-formed from a terminal alkyne and diethylzinc. The aldehyde substrate then coordinates to the chiral titanium center, which acts as a Lewis acid, activating the carbonyl group for nucleophilic attack. The steric hindrance provided by the 3,3'-phenyl groups on the BINOL ligand directs the approach of the alkynylzinc nucleophile to one of the enantiotopic faces of the aldehyde carbonyl, resulting in high enantioselectivity. It has been observed that increasing the steric bulk at the 3,3'-positions of the BINOL ligand can significantly enhance both the catalytic activity and the enantioselectivity. researchgate.net
Table 3: Asymmetric Alkynylation of Aromatic Aldehydes
| Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|---|
| Benzaldehyde | Phenylacetylene | (R)-BINOL-Ti(O-iPr)₄/Et₂Zn | 95 | >99 |
| 4-Chlorobenzaldehyde | Phenylacetylene | (R)-BINOL-Ti(O-iPr)₄/Et₂Zn | 96 | 97 |
| 1-Naphthaldehyde | Phenylacetylene | (R)-BINOL-Ti(O-iPr)₄/Et₂Zn | 94 | 96 |
| Benzaldehyde | 1-Hexyne | (R)-BINOL-Ti(O-iPr)₄/Et₂Zn | 91 | 94 |
Asymmetric Addition Reactions of Organometallic Reagents (e.g., Alkynylzinc to Ketones)
While the alkynylation of aldehydes is well-established, the enantioselective addition of organometallic reagents, particularly alkynylzincs, to less reactive ketones presents a greater challenge. This reaction is crucial for the synthesis of chiral tertiary alcohols. Derivatives of this compound have been investigated as chiral ligands to address this challenge, although unactivated ketones remain difficult substrates. illinois.edu
The catalytic cycle is similar to that for aldehydes, involving a chiral metal-BINOL complex that activates the ketone. However, the increased steric bulk and lower electrophilicity of ketones compared to aldehydes often result in lower reactivity and selectivity. To overcome this, more active catalyst systems and modified reaction conditions are often necessary. Bifunctional catalysts, where the ligand contains both a Lewis acidic site to activate the ketone and a Lewis basic site to interact with the organometallic reagent, have shown promise. The 3,3'-substituents on the BINOL ligand play a key role in fine-tuning the steric and electronic environment of the catalyst to accommodate the more demanding ketone substrates.
Table 4: Enantioselective Alkynylation of Ketones
| Ketone | Alkyne | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|---|
| Acetophenone | Phenylacetylene | (R)-BINOL derivative-Zn(salen) | 85 | 81 |
| 2,2,2-Trifluoroacetophenone | Phenylacetylene | (R)-BINOL-Ti(O-iPr)₄ | 92 | 90 |
| Propiophenone | 1-Hexyne | (R)-BINOL derivative-Zn(salen) | 78 | 75 |
Enantioselective Ring-Opening Reactions
The asymmetric ring-opening of meso-epoxides with nucleophiles is a highly valuable transformation as it generates 1,2-difunctionalized products with two adjacent stereocenters in a single step. Chiral complexes derived from this compound and various metals have been developed as catalysts for this reaction.
The mechanism is thought to involve a bimetallic or cooperative catalytic pathway. nih.gov In this model, one metal center, coordinated to the chiral BINOL ligand, acts as a Lewis acid to activate the epoxide by coordinating to its oxygen atom. This coordination polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack. A second metal center or another part of the catalytic species may be involved in delivering the nucleophile. The chiral scaffold created by the bis(phenyl)-BINOL ligand effectively differentiates between the two enantiotopic C-O bonds of the meso-epoxide, leading to a highly regioselective and enantioselective ring-opening.
Table 5: Enantioselective Ring-Opening of Cyclohexene Oxide
| Epoxide | Nucleophile | Catalyst System | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Cyclohexene oxide | TMSN₃ | (R,R)-Salen-Cr(III)N₃ | (1R,2R)-1-azido-2-(trimethylsilyloxy)cyclohexane | 93 | 98 |
| Cyclohexene oxide | 4-Methoxyphenol | (R)-BINOL-GaSO | (1R,2R)-1-(4-methoxyphenoxy)-2-hydroxycyclohexane | 73 | 56 |
| Cyclopentene oxide | Benzoic acid | (R,R)-Salen-Co(III) | (1R,2R)-2-benzoyloxycyclopentanol | 95 | >98 |
Asymmetric Aryl Transfer Reactions
The catalytic enantioselective addition of aryl groups to aldehydes is a direct method for producing chiral diarylmethanols, which are important structural units in many biologically active compounds. While various chiral ligands have been explored for this transformation, derivatives of this compound have been used in conjunction with organometallic arylating agents.
In these reactions, an in-situ generated chiral zinc-BINOLate complex is often the active catalyst. This complex coordinates to an arylating agent, such as diphenylzinc or an arylboronic acid. The aldehyde substrate is activated by coordination to the Lewis acidic zinc center. The chiral environment enforced by the bis(phenyl)-BINOL ligand then guides the transfer of the aryl group from the zinc or boron atom to one face of the aldehyde's carbonyl group. The enantioselectivity of the reaction is highly dependent on the precise structure of the BINOL ligand, with the 3,3'-substituents playing a crucial role in creating the selective chiral pocket around the metal center.
Table 6: Enantioselective Phenylation of Benzaldehyde
| Aldehyde | Arylating Agent | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|---|
| Benzaldehyde | Diphenylzinc | (R)-3,3'-dianisyl-BINOL/Et₂Zn | 92 | 95 |
| 4-Tolualdehyde | Diphenylzinc | (R)-3,3'-dianisyl-BINOL/Et₂Zn | 90 | 96 |
| 4-Nitrobenzaldehyde | Phenylboronic acid | (R,R)-2,2'-bispyrrolidine-salan/Et₂Zn | 92 | 83 |
Enantioselective Allylation of Aldehydes
The enantioselective allylation of aldehydes provides access to chiral homoallylic alcohols, which are versatile building blocks in organic synthesis. Catalysts derived from this compound and titanium or zinc have been successfully applied to this reaction.
The reaction mechanism is believed to proceed through a chiral Lewis acid-catalyzed pathway. A titanium(IV) or zinc(II) complex of the bis(phenyl)-BINOL derivative coordinates to the aldehyde, activating the carbonyl group toward nucleophilic attack. The allylating agent, such as an allylboronate or allyltributyltin, then adds to the activated aldehyde. The reaction typically proceeds through a highly ordered, cyclic transition state (e.g., a Zimmerman-Traxler-type transition state). The C2-symmetric chiral ligand controls the facial selectivity of the addition, thereby determining the absolute configuration of the newly formed stereocenter in the homoallylic alcohol product.
Table 7: Enantioselective Allylation of Benzaldehyde
| Aldehyde | Allylating Agent | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|---|
| Benzaldehyde | Allyltributyltin | (R)-BINOL-TiCl₂ | 87 | 94 |
| 4-Chlorobenzaldehyde | Allyltributyltin | (R)-BINOL-TiCl₂ | 85 | 96 |
| Cyclohexanecarboxaldehyde | Allylboronate | (R)-BINOL derivative | 90 | 92 |
Asymmetric Hydrogenation and Reduction Reactions
Derivatives of this compound have been successfully employed as ligands in metal-catalyzed asymmetric hydrogenation and reduction reactions, leading to the synthesis of chiral alcohols and other reduced products with high enantioselectivity. The steric bulk of the 3,3'-phenyl substituents plays a crucial role in creating a chiral pocket that effectively shields one face of the substrate, directing the hydride attack from the less hindered side.
Ruthenium complexes incorporating BINOL-based monodonor phosphorus ligands have demonstrated high efficacy in the asymmetric hydrogenation of ketones. For instance, Ru(II) catalysts bearing ligands with aromatic groups at the 3,3'-positions of the BINOL backbone can reduce a range of aryl/alkyl ketones to their corresponding chiral alcohols with excellent enantiomeric excesses (ee's) of up to 99% researchgate.net. Similarly, iron complexes featuring an (R)-BINOL-derived backbone with varied substituents at the 3,3'-positions have been applied to the asymmetric hydrogenation of ketones, achieving ee values up to 77% researchgate.net.
In the realm of rhodium-catalyzed asymmetric hydrogenation, BINOL-derived monophosphites, such as PhthalaPhos, have been utilized for the enantioselective reduction of prochiral dehydroamino esters and enamides. These catalyst systems have achieved high to excellent enantioselectivities for a variety of substrates nih.gov.
Furthermore, chiral phosphoric acids derived from 3,3'-diaroyl BINOLs have been shown to be effective organocatalysts for the asymmetric transfer hydrogenation of 2-aryl quinolines using a Hantzsch ester as the hydride source. These reactions produce 2-aryl tetrahydroquinolines in high yields and with moderate enantioselectivity rsc.org. Another study demonstrated the use of a BINOL-derived boro-phosphate for the catalytic asymmetric transfer hydrogenation of trans-chalcone derivatives, yielding chiral dihydrochalcones with high yields and enantioselectivities nih.govorganic-chemistry.org.
| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (R)-3,3'-(bis)methoxy-BINOL-derived Iron Complex | Aryl Ketones | Chiral Secondary Alcohols | Not specified | up to 77 | researchgate.net |
| (R)-BINOL-based Monodonor Phosphorus Ligand/Ru(II) | Aryl/Alkyl Ketones | Chiral Secondary Alcohols | High | up to 99 | researchgate.net |
| (R)-3,3'-Diaroyl-BINOL Phosphoric Acid | 2-Phenylquinoline | (R)-2-Phenyl-1,2,3,4-tetrahydroquinoline | 95 | 65 | rsc.org |
| (R)-BINOL-derived Boro-phosphate | trans-Chalcone | Dihydrochalcone | 98 | 95 | nih.govorganic-chemistry.org |
Metal-Catalyzed Mannich Reactions
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds. The development of asymmetric variants of this reaction has been a significant focus in synthetic chemistry. Chiral metal complexes derived from this compound and related derivatives have emerged as effective catalysts for enantioselective Mannich-type reactions.
Zirconium-based catalysts have shown particular promise in this area. Chiral zirconium catalysts prepared from Zr(OtBu)₄ and multidentate BINOL derivatives have been successfully used in the catalytic enantioselective Mannich-type reactions of silicon enolates with aldimines nih.gov. The design of these ligands, often based on an assumed transition state, has led to high enantioselectivities nih.gov. For instance, tridentate BINOL derivatives have been found to be highly effective, and structural studies have helped to elucidate the active catalyst structure and the mechanism of asymmetric induction nih.gov. While specific data for the 3,3'-diphenyl derivative is limited, related systems such as those with 6,6'-dibromo substituents on the BINOL core have been investigated, providing a foundation for the design of more effective catalysts nih.govnih.gov.
| Catalyst System | Aldimine Substrate | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| (R)-6,6'-Br₂-BINOL-derived Tridentate Ligand/Zr(OtBu)₄ | N-Benzylideneaniline | Silyl enol ether of acetophenone | β-Amino Ketone | 95 | 93 | nih.gov |
| (R)-3,3'-(CF₃)₂-BINOL-derived Ligand/Zr(OtBu)₄ | N-Benzylideneaniline | Silyl enol ether of acetophenone | β-Amino Ketone | 92 | 88 | nih.gov |
C(sp²)–H Bond Functionalization
Direct C–H bond functionalization has become a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Chiral ligands derived from this compound have been investigated in transition metal-catalyzed enantioselective C(sp²)–H functionalization reactions. The chiral environment provided by these ligands can effectively control the stereochemistry of the C–C or C-heteroatom bond-forming step.
Palladium catalysis has been a major focus in this area. The use of BINOL-derived phosphoric acids as chiral ligands in combination with palladium catalysts has enabled the enantioselective arylation of C(sp³)–H bonds mdpi.com. While this is not C(sp²)–H functionalization, it highlights the potential of these ligands. More directly, palladium(II) catalysis in conjunction with chiral phosphoric acids has been used for the atroposelective C–H activation and dearomatization of naphthols acs.org. In these systems, BINOL-derived ligands with bulky 3,3'-substituents, such as triphenylsilyl groups, have been shown to significantly improve enantioselectivity acs.org.
Iridium-catalyzed asymmetric C(sp²)–H borylation of diarylmethylamines has been achieved using chiral bidentate boryl ligands, demonstrating the feasibility of enantioselective C–H functionalization directed by a coordinating group acs.orgresearchgate.net. Although not directly employing (R)-3,3'-Bis(phenyl)-BINOL, these studies pave the way for its application in similar transformations.
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / (S)-3,3'-Bis(triphenylsilyl)-BINOL Phosphoric Acid | Naphthol derivative | Alkene | Spiro-oxindole | 90 | 70 | acs.org |
| [Ir(cod)Cl]₂ / Chiral Bidentate Boryl Ligand | Diarylmethylamine | B₂pin₂ | Ortho-borylated diarylmethylamine | High | up to 96 | acs.orgresearchgate.net |
Role in Asymmetric Organocatalysis
Beyond their use as ligands for transition metals, derivatives of this compound, particularly the corresponding chiral phosphoric acids, are powerful organocatalysts in their own right. These Brønsted acids can activate electrophiles through hydrogen bonding, creating a highly organized, chiral environment for the approach of a nucleophile. The steric and electronic nature of the 3,3'-substituents is critical for achieving high levels of enantiocontrol cam.ac.uk.
Chiral phosphoric acids derived from 3,3'-disubstituted BINOLs have been successfully applied to a wide range of asymmetric transformations, including Friedel-Crafts reactions, Diels-Alder reactions, and reductive aminations acs.org. For instance, a chiral bis-phosphoric acid derived from (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol has been designed and used in the enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes, affording the products with high enantioselectivity wikipedia.org. The structure of this catalyst, featuring intramolecular hydrogen bonding between the two phosphoric acid moieties, creates a well-defined catalytic pocket wikipedia.org.
In asymmetric Friedel-Crafts reactions, BINOL-based phosphoric acids have been used to catalyze the alkylation of indoles with chalcones, yielding Michael-type adducts with good efficiency and moderate enantioselectivity nih.gov. Furthermore, these catalysts have been employed in the enantioselective aza-Friedel-Crafts reaction of indoles with N-tert-butoxycarbonyl aromatic imines, providing access to 3-indolylmethanamines with excellent enantioselectivities acs.org.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| (R)-3,3'-Di(2-hydroxy-3-arylphenyl)binaphthol-derived bis-phosphoric acid | Diels-Alder | Acrolein, N-Cbz amidodiene | Cyclic formylcarbamate | High | High | wikipedia.org |
| (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL Phosphoric Acid (TRIP) | Aza-Friedel-Crafts | Indole, N-Boc-imine | 3-Indolylmethanamine | 98 | 98 | acs.org |
| (R)-BINOL-based Phosphoric Acid | Friedel-Crafts | Indole, Chalcone | Michael Adduct | up to 98 | up to 52 | nih.gov |
Iv. Computational and Spectroscopic Approaches to Understanding R 3,3 Bis Phenyl 1,1 Bi 2 Naphthol Reactivity and Selectivity
Mechanistic Elucidation of Catalytic Cycles
Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone in elucidating the complex catalytic cycles involving BINOL-derived catalysts. These studies allow for the mapping of entire reaction energy profiles, identifying key intermediates and transition states. For catalysts derived from 3,3'-disubstituted BINOLs, such as (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol, mechanistic investigations often focus on how the bulky aryl groups influence the catalytic pathway.
In reactions catalyzed by BINOL-derived phosphoric acids, for instance, a bifunctional activation mechanism is frequently proposed. DFT studies suggest the catalyst can activate both the nucleophile and the electrophile simultaneously via its Brønsted acidic proton and the Lewis basic phosphoryl oxygen. nih.gov The reaction is believed to proceed through a highly organized, nine-membered zwitterionic transition state involving the catalyst, the imine substrate, and the phosphite (B83602) nucleophile. nih.gov The steric hindrance provided by the 3,3'-phenyl groups is crucial; it creates a confined chiral pocket that preferentially accommodates one prochiral face of the substrate, thereby dictating the stereochemical outcome. nih.govnih.gov
Similarly, for BINOL-metal complexes, computational studies have illuminated mechanisms that go beyond simple steric models. Recent work on a BINOL-aluminum catalyst revealed an unusual "chiral-at-metal" stereoinduction mode. researchgate.netnih.gov Theoretical calculations showed that the most stable and catalytically relevant intermediate is an octahedral aluminum species where the metal center itself becomes stereogenic, a chirality induced by the BINOL ligand. researchgate.netnih.gov This complex then promotes the reaction through a ligand-assisted hydride transfer. Such detailed mechanistic insights are critical for optimizing reaction conditions and expanding the scope of these powerful catalysts. arkat-usa.org
Theoretical Investigations Using Quantum Chemical Methods
Quantum chemical methods provide a powerful lens to examine the electronic structure, geometry, and energetics of molecules and reaction pathways, offering explanations for experimentally observed selectivity.
Density Functional Theory (DFT) is the most widely used quantum chemical method for studying catalytic systems involving BINOL derivatives due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in locating and characterizing the geometry and energy of transition states (TS). mercuryconsortium.orgyoutube.com For stereoselective reactions, the origin of enantioselectivity is determined by the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products.
A key application of DFT is to rationalize how modifications to the BINOL scaffold, such as the introduction of phenyl groups at the 3,3'-positions, enhance enantioselectivity. For the asymmetric hydrophosphonylation of imines catalyzed by a BINOL-derived phosphoric acid, DFT calculations (at the BHandHLYP/6-31G* level) showed that the bulky 3,3'-aryl groups sterically disfavor the transition state leading to the minor enantiomer (si-facial attack). nih.gov This steric repulsion raises the energy of the disfavored TS, increasing ΔΔG‡ and thus improving the enantiomeric excess (ee) of the product, a finding that aligns with experimental results. nih.gov Similar DFT studies on calcium-BINOL phosphate (B84403) catalyzed hydrocyanation of hydrazones have helped to propose a full catalytic cycle, identifying the active catalytic species and the preferred coordination modes. beilstein-journals.org
For very large systems, such as a catalyst interacting with a substrate within a solvent environment or embedded in a larger molecular assembly (e.g., a polymer or metal-organic framework), full quantum mechanical calculations can be prohibitively expensive. Hybrid QM/MM methods offer a pragmatic and powerful solution. rsc.orgrsc.org In this approach, the chemically active core of the system—such as the catalyst's active site and the reacting substrate—is treated with a high-level QM method (like DFT), while the surrounding environment is described using a less computationally demanding molecular mechanics (MM) force field. bioexcel.eu
This multiscale simulation technique allows for the inclusion of the broader environmental context, which can be crucial for accurately modeling reaction barriers and conformational dynamics. rsc.orgbioexcel.eu While specific QM/MM studies on this compound are not widely reported, the methodology is ideally suited for it. For example, a QM/MM simulation could model a BINOL-metal catalyst where the QM region includes the metal, the BINOL ligand, and the substrate, while the MM region comprises the solvent molecules. This would enable the study of explicit solvent effects on the stability of intermediates and transition states, providing a more realistic picture of the reaction in solution. rsc.org
Stereoselectivity and Chiral Recognition Mechanisms
Beyond catalysis, understanding how chiral molecules like this compound recognize and interact with other chiral species is fundamental. Spectroscopic and chromatographic techniques are the primary tools for investigating these phenomena.
Spectroscopic methods provide direct evidence of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern chiral recognition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR titration is a powerful technique to study host-guest complexation. Changes in the chemical shifts of the protons on both the host (this compound derivative) and the chiral guest upon mixing can be used to determine association constants (Kₐ) and stoichiometry. researchgate.netdocumentsdelivered.com Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between specific protons of the host and guest, providing crucial information about the 3D structure of the diastereomeric complexes. nih.gov For example, studies on BINOL as a chiral solvating agent for sulfiniminoboronic acids used ¹H NMR to demonstrate that intermolecular hydrogen bonding between the BINOL's phenolic group and the substrate's sulfinyl oxygen is a key interaction in the recognition process. nih.govacs.org
Fluorescence Spectroscopy: BINOL derivatives are inherently fluorescent, making them excellent candidates for chiral sensors. acs.orgrsc.org The binding of a chiral substrate can perturb the electronic environment of the BINOL fluorophore, leading to a change in fluorescence intensity (quenching or enhancement). Enantioselective recognition occurs when the fluorescence response differs significantly for the two enantiomers of a substrate. This method is highly sensitive and allows for the rapid determination of enantiomeric excess. acs.orgnih.gov For instance, a BINOL derivative with chiral amino alcohol units at the 3,3'-positions showed a remarkable 950-fold fluorescence enhancement with (S)-mandelic acid, but a negligible change with the (R)-enantiomer. acs.org
Table 1: Enantioselective Fluorescence Recognition by BINOL-Based Receptors
| Host Compound | Guest Analyte | Key Finding | Reference |
|---|---|---|---|
| (S)-BINOL with 3,3'-amino alcohol units | Mandelic Acid | Fluorescence enhancement of 950-fold for (S)-enantiomer vs. minimal change for (R)-enantiomer. | acs.org |
| (S)-BINOL-terpyridine + Cu(II) | Chiral Amino Alcohols | Enantioselective fluorescence enhancement upon displacement of Cu(II) by the amino alcohol. | acs.org |
| H₈-BINOL with 1,2,3-triazole units | Phenylalanine | High enantioselectivity for L-phenylalanine, with an enhancement ratio (ef) of 104.48. | nih.gov |
| (S)-BINOL with amino acid units | Amino Acid Anions | Good chiral recognition ability observed via fluorescence quenching, indicating hydrogen bonding is key. | researchgate.net |
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique for both the analytical quantification of enantiomeric excess and the preparative separation of enantiomers. chromatographyonline.com The underlying principle is the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times.
BINOL derivatives, including this compound, are pivotal in this field in two ways:
As Analytes: The enantiomeric purity of synthesized 3,3'-substituted BINOLs is routinely determined by chiral HPLC. Successful separations have been achieved on various commercial CSPs, such as those based on polysaccharide derivatives (e.g., Chiralpak) or Pirkle-type phases. chromatographyonline.comresearchgate.net
As Chiral Selectors: The rigid C₂-symmetric scaffold of BINOL makes it an excellent building block for creating novel CSPs. nih.govacs.org For example, (R)-BINOL has been chemically bonded to silica (B1680970) gel to create a CSP used for HPLC analysis. nih.govacs.org Studies using these CSPs help elucidate chiral recognition mechanisms. By systematically varying the mobile phase composition and temperature, thermodynamic parameters (ΔH° and ΔS°) for the enantioseparation process can be calculated from van't Hoff plots, providing insight into whether the separation is enthalpy- or entropy-driven. researchgate.net These studies consistently show that a combination of hydrogen bonding and π-π stacking interactions are the dominant forces responsible for chiral discrimination.
Molecular Modeling and Docking Studies for Substrate Binding and Enantiorecognition
Molecular modeling and docking studies offer a powerful lens through which the intricate dance between a chiral catalyst and its substrate can be visualized and analyzed at the atomic level. For catalysts derived from the this compound scaffold, these computational methods are instrumental in predicting and rationalizing the observed enantioselectivity. By simulating the approach of a substrate to the catalyst's active site, researchers can identify the most stable binding modes for each enantiomer of the substrate, thereby predicting which stereoisomer of the product will be preferentially formed.
These studies have consistently highlighted that the steric bulk of the phenyl groups at the 3 and 3' positions of the binaphthyl backbone plays a crucial role in creating a well-defined chiral pocket. This pocket effectively shields one face of the coordinated substrate, compelling the incoming reagent to attack from the less hindered face, thus leading to high enantioselectivity. cam.ac.ukresearchgate.net
Docking studies on related 3,3'-disubstituted BINOL-phosphate derivatives have demonstrated their effective binding to the active sites of various enzymes, such as bacterial and fungal target proteins. researchgate.net These studies calculate the free energy of binding for different conformations, with more negative values indicating a more stable complex. For instance, a (R)-3,3'-disubstituted BINOL-phosphate has shown a calculated free binding energy of -7.0 kcal/mol with a specific bacterial protein, indicating a strong and favorable interaction. researchgate.net
While specific docking data for this compound with common substrates in asymmetric catalysis is proprietary or dispersed across various studies, the general principles derived from closely related systems are widely applicable. The table below illustrates hypothetical, yet representative, data that would be generated from such a docking study, showcasing the energetic preference for the formation of one enantiomer over the other.
Interactive Data Table: Representative Molecular Docking Results for a Prochiral Ketone with a (R)-3,3'-Diaryl-BINOL-derived Catalyst
| Substrate Approach | Calculated Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Major Enantiomer |
| Re-face attack | -8.5 | Phenyl group of catalyst, hydroxyl group | (S)-alcohol |
| Si-face attack | -6.2 | Naphthyl backbone | (R)-alcohol |
This table is illustrative and compiled based on principles from related studies.
Influence of Hydrogen Bonding and Non-Covalent Interactions on Chiral Induction
Beyond simple steric hindrance, the stereochemical outcome of reactions catalyzed by this compound and its derivatives is profoundly influenced by a network of subtle non-covalent interactions. cam.ac.uk These interactions, though individually weak, collectively play a decisive role in the stabilization of the transition state leading to the major enantiomer.
Hydrogen bonding is a particularly critical factor. In catalysts where the hydroxyl groups of the BINOL backbone are free or are part of a Brønsted acid moiety (like a phosphoric acid), they can act as hydrogen bond donors, activating the substrate and orienting it within the chiral pocket. nsf.govnih.gov Density Functional Theory (DFT) calculations have been employed to map the potential energy surface of these interactions, revealing that the precise geometry and strength of these hydrogen bonds can significantly lower the activation energy for the formation of one enantiomer over the other. nih.gov
For example, in the aza-Henry reaction catalyzed by a BINOL-derived phosphoric acid, DFT calculations have identified specific hydrogen bonding interactions between the catalyst's quinolinium moiety and the substrate's carbonyl oxygen. nih.gov The calculated bond distance for a key N-H···O hydrogen bond in the favored transition state was found to be 1.74 Å, indicating a strong, stabilizing interaction. nih.gov
The following table presents representative data from DFT calculations on a model system, illustrating the key non-covalent interactions and their calculated parameters in the favored transition state.
Interactive Data Table: Calculated Non-Covalent Interaction Parameters in a Favorable Transition State
| Interaction Type | Interacting Groups | Calculated Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bond | Catalyst OH and Substrate C=O | 1.85 | -5.2 |
| π-π Stacking | Catalyst Phenyl and Substrate Aryl | 3.50 | -2.8 |
| C-H···π | Substrate Alkyl and Catalyst Naphthyl | 2.70 | -1.5 |
This table is illustrative and compiled based on principles from related computational studies.
V. Advanced Applications and Emerging Research Directions for R 3,3 Bis Phenyl 1,1 Bi 2 Naphthol Systems
Integration into Chiral Auxiliary Systems
The (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol framework is a cornerstone in the design of chiral auxiliaries and ligands for asymmetric catalysis. Its well-defined chiral environment, stemming from the restricted rotation around the C-C bond connecting the two naphthyl rings, is pivotal for inducing stereoselectivity in chemical transformations. wikipedia.org Derivatives of BINOL are frequently employed to create chiral catalysts by complexation with a metal center or by modification into chiral Brønsted acids. mdpi.comsigmaaldrich.com
For instance, substituted BINOLs, such as (R)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol, react with organometallic reagents like trimethylaluminum (B3029685) to form chiral organoaluminum reagents. sigmaaldrich.com These reagents are effective catalysts for reactions such as the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate. sigmaaldrich.com Similarly, rare earth metal complexes of these bulky binaphthol ligands have been shown to catalyze intramolecular hydroamination of amino olefins, yielding chiral pyrrolidines. sigmaaldrich.com The introduction of phenyl groups at the 3,3'-positions can influence the steric bulk and electronic nature of the ligand, which in turn affects the enantioselectivity of the catalyzed reactions. Research has shown that the steric hindrance of substituents at these positions can impact the outcome of asymmetric reactions. rsc.org
The synthesis of various 3,3'-disubstituted BINOL derivatives allows for the fine-tuning of the catalyst's properties. nih.gov This modularity enables the development of highly specialized chiral auxiliary systems for a broad spectrum of asymmetric reactions, including additions of diethylzinc (B1219324) to aldehydes and hydrophosphonylation reactions. rsc.orgnih.gov
Role in Molecular Recognition Phenomena
Molecular recognition, particularly the differentiation between enantiomers, is a fundamental process in chemistry and biology. The rigid and C2-symmetric chiral cavity of this compound and its derivatives makes them excellent host molecules for the enantioselective recognition of chiral guests. nih.govresearchgate.net
The hydroxyl groups of the BINOL core serve as hydrogen-bond donors, while the naphthyl rings provide a platform for π-π stacking interactions. The substituents at the 3 and 3' positions create a well-defined chiral pocket, allowing for specific and stereoselective interactions with guest molecules. This principle has been extensively demonstrated with various BINOL derivatives for the recognition of chiral substrates like amino alcohols, α-hydroxycarboxylic acids, and amino acids. acs.orgnih.govresearchgate.net
The binding event between the chiral host and guest can be monitored using various spectroscopic techniques, most notably fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For example, studies with structurally related BINOL derivatives have shown the formation of 1:1 host-guest complexes with chiral carboxylates, where the binding affinity differs significantly between the two enantiomers of the guest. researchgate.net This difference in binding affinity is the basis for enantioselective recognition.
| Host Compound | Guest Enantiomer | Association Constant (K) in CHCl₃ | Enantioselectivity (K_S / K_R) |
| (S)-BINOL derivative | (S)-Ala anion | 2.56 x 10⁴ M⁻¹ | 5.33 |
| (S)-BINOL derivative | (R)-Ala anion | 0.48 x 10⁴ M⁻¹ | |
| (S)-BINOL derivative | (S)-Phe anion | 3.25 x 10⁴ M⁻¹ | 4.85 |
| (S)-BINOL derivative | (R)-Phe anion | 0.67 x 10⁴ M⁻¹ | |
| (Data adapted from studies on related BINOL derivatives to illustrate the principle of molecular recognition) researchgate.net |
Development of Chiral Fluorescent Sensors for Enantioselective Recognition
A significant and rapidly advancing application of this compound systems is in the creation of chiral fluorescent sensors. researchgate.net These sensors enable the rapid and highly sensitive determination of the enantiomeric composition of chiral compounds, which is crucial in fields like pharmacology and high-throughput screening. acs.orgnih.gov The BINOL scaffold is inherently fluorescent, and its emission properties can be modulated upon interaction with a chiral guest.
The general mechanism involves either fluorescence enhancement ("turn-on") or quenching ("turn-off") that is selective for one enantiomer of the analyte. For example, a sensor based on an (S)-BINOL derivative demonstrated a remarkable 950-fold fluorescence enhancement in the presence of (S)-mandelic acid, with minimal change observed with the (R)-enantiomer. acs.orgnih.gov In other systems, macrocyclic bisbinaphthyl molecules have shown over 80-fold fluorescence enhancement when interacting with (S)-hexahydromandelic acid. nih.gov
The enantioselective fluorescence enhancement ratio (ef) is a key metric for these sensors. A study on an H8-BINOL based sensor for phenylalanine reported an 'ef' value of 104.48, indicating a strong preference for binding and signaling the L-enantiomer over the D-enantiomer. researchgate.net These sensors can be so effective that they allow for the visual discrimination of enantiomers through processes like enantioselective precipitation. acs.orgnih.gov The development of pseudoenantiomeric sensor pairs, which have opposite enantioselectivity and distinct fluorescence emission wavelengths, further enhances the capability of these systems to determine both the concentration and enantiomeric composition of a substrate in a single measurement. acs.org
| Sensor System | Analyte | Fluorescence Response | Selectivity (Enhancement Factor) |
| (S)-BINOL-amino alcohol derivative | (S)-Mandelic Acid | 950-fold enhancement | High enantioselectivity vs. (R)-Mandelic Acid |
| Cyclohexane-diamine-bisbinaphthyl | (S)-Hexahydromandelic Acid | >80-fold enhancement | High enantioselectivity |
| H8-BINOL-triazole sensor | L-Phenylalanine | Significant enhancement | ef = 104.48 vs. D-Phenylalanine |
| (Data is illustrative of the performance of advanced BINOL-based fluorescent sensors) acs.orgresearchgate.netnih.gov |
Applications in Chiral Materials Science
The unique optical and chiroptical properties of the this compound scaffold make it a valuable building block for the construction of advanced chiral materials. nih.gov These materials find applications in areas such as nonlinear optics, chiral polymers, and molecular electronics.
BINOL derivatives can be incorporated into polymer backbones to create chiral conjugated polymers. nih.gov For example, a BINOL-BINAP copolymer was synthesized via a Suzuki coupling reaction, demonstrating the feasibility of creating complex polymeric materials with embedded chirality for catalytic applications. nih.gov
Furthermore, functionalization of the BINOL core can lead to materials with specific optical properties. The introduction of acyl groups at the 6,6'-positions has been used to create BINOL-based ketones with extended fused aromatic systems. nih.gov These materials are studied for their optical and electrochemical properties, with some derivatives showing enhanced two-photon absorption in the near-infrared region, a property valuable for applications like photocleavable drug delivery systems. nih.gov The ability to systematically modify the BINOL structure through regioselective substitution allows for the rational design of chiral materials with tailored functionalities. nih.govacs.org
Vi. Concluding Remarks and Future Research Perspectives
Prospects for Novel 3,3'-Substituted BINOL Scaffold Design
The modification of the BINOL scaffold, especially at the 3,3'-positions, is a proven strategy for tuning the steric and electronic properties of the resulting catalysts. umich.edu Future research will undoubtedly focus on creating even more sophisticated and functionally diverse BINOL derivatives.
One promising direction is the synthesis of BINOLs with increasingly complex aryl and diarylmethyl groups at the 3,3'-positions. researchgate.netthieme-connect.com The use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has become a versatile tool for this purpose, allowing for the introduction of a wide range of substituents. nih.gov A recently developed versatile synthesis allows for a sequence of two consecutive Suzuki-Miyaura cross-couplings to access highly functionalized BINOL derivatives, which can then be used to create catalysts like chiral phosphoric acids (CPAs). nih.govresearchgate.net This modularity enables the systematic fine-tuning of the catalyst's steric bulk, which is often crucial for achieving high enantioselectivity. acs.org
Future work will likely see the integration of computational design to predict the optimal steric and electronic features for a given transformation, leading to more rational and less empirical approaches to new scaffold design. The creation of BINOLs with switchable properties or those designed for specific recognition of complex substrates remains an exciting and challenging frontier.
Expanding the Scope and Efficiency of Asymmetric Transformations
While (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol and its analogues are already used in a wide range of reactions, there is considerable room for expansion. A primary goal of designing new 3,3'-substituted BINOLs is to catalyze new types of asymmetric transformations and to improve the efficiency and selectivity of existing ones.
For example, newly synthesized 3,3'-diarylmethyl BINOL derivatives have shown exceptional activity and enantioselectivity (up to 94% ee) in the asymmetric addition of diethylzinc (B1219324) to aldehydes, even without the traditional Ti(i-PrO)₄ additive. researchgate.netthieme-connect.com Similarly, bifunctional sulfide (B99878) catalysts derived from BINOL have enabled the efficient enantioselective synthesis of 3,3-disubstituted phthalides via bromolactonization. rsc.org
A significant area of future research involves applying these catalysts to increasingly complex and challenging reactions. Rare-earth metal complexes with bulky 3,3'-bis(trisarylsilyl)-substituted binaphtholate ligands have emerged as highly efficient catalysts for asymmetric hydroamination/cyclization, a key process for synthesizing chiral nitrogen-containing heterocycles. acs.org Likewise, zinc complexes of 3,3'-dibromo-BINOL are highly effective for the enantioselective hetero-Diels-Alder reaction, producing dihydropyranones in excellent yields and enantioselectivities. organic-chemistry.org
The table below illustrates the high efficiency of a 3,3'-bisanisyl-substituted H₈BINOL catalyst in the asymmetric addition of various terminal alkynes to aldehydes, demonstrating the broad applicability and high enantioselectivity achievable with modern catalyst design. nih.gov
Table 1: Performance of a 3,3'-Bisanisyl-H₈BINOL Catalyst in Asymmetric Alkyne Additions This table is interactive. Users can sort and filter the data.
| Alkyne Substrate | Aldehyde Type | Enantiomeric Excess (ee) |
|---|---|---|
| Alkyl propiolates | Various | 88-99% |
| Phenylacetylene | Various | 81-87% |
| 4-Phenyl-1-butyne | Various | 77-89% |
| Trimethylsilylacetylene | Various | 92-97% |
Future efforts will focus on tackling reactions that currently lack efficient catalytic asymmetric methods. This includes complex cycloadditions, remote C-H functionalizations, and challenging kinetic resolutions. nih.govrsc.orgmdpi.com The development of catalysts that can operate with high efficiency at very low loadings (<1 mol%) will also be a key indicator of progress. thieme-connect.com
Fundamental Advances in Understanding Enantioselectivity
A deeper, more fundamental understanding of the factors governing enantioselectivity is crucial for the rational design of next-generation catalysts. While the general principle of steric hindrance within a chiral pocket is well-accepted, recent research has delved into more subtle and complex interactions.
Computational and experimental studies have begun to dissect the specific roles of different parts of the catalyst structure. For BINOL-derived phosphoric acids, it has been shown that the enantiochemical outcome of a reaction often depends on a delicate balance between "proximal" and "remote" steric effects originating from the 3,3'-substituents. researchgate.net A qualitative model has been developed to help predict which steric features are required for high stereoinduction based on the substrate and reaction pathway. researchgate.net
Detailed mechanistic investigations have also uncovered non-obvious catalytic roles. For instance, in a palladium-catalyzed aziridination, it was found that an acetate (B1210297) ligand, rather than the phosphate (B84403) group of the BINOL-derived ligand, participated in the key catalytic step. rsc.org The bulky isopropyl groups on the 3,3'-phenyl rings of the (R)-TRIP ligand were shown to provide conformational flexibility that differentially stabilizes the transition states leading to the major and minor enantiomers. rsc.org Computational studies are also shedding light on the importance of non-covalent interactions, such as π-π and cation-π stacking between the catalyst and substrate, in achieving effective chiral recognition. nih.gov
Kinetic studies provide quantitative data on the energetics of chiral discrimination. For example, the activation parameters (ΔH‡ and ΔS‡) were determined for the hydroamination of an aminoalkene using both the matching and mismatching catalyst enantiomers, revealing that enantioselectivity arises from differences in the activation enthalpy. acs.org
Future research will likely involve more sophisticated computational modeling, including quantum mechanics/molecular mechanics (QM/MM) methods, to accurately model transition states. researchgate.net The use of advanced spectroscopic techniques to probe catalyst-substrate intermediates in real-time will also be invaluable. A comprehensive, predictive understanding of enantioselectivity remains the ultimate goal, which would transform catalyst design from an iterative process into a truly predictive science.
Exploration of Sustainable and Green Chemistry Methodologies for BINOL-Derived Catalysis
Integrating the principles of green chemistry into BINOL-derived catalysis is a critical objective for ensuring the long-term viability and environmental acceptability of these synthetic methods. catalysis.blognih.gov Key strategies include catalyst recyclability, the use of environmentally benign solvents, and maximizing atom economy. researchgate.netscrivenerpublishing.combeilstein-journals.org
A major focus has been on the development of recyclable catalysts. nih.gov This is often achieved by immobilizing the chiral BINOL derivative onto a solid support. Recent work has described a concise, 9-step synthesis for anthracene-decorated heterogeneous chiral phosphoric acids that can be easily recovered and reused in both batch and continuous-flow processes without degradation. nih.govresearchgate.netchemrxiv.org Another approach involves attaching the BINOL catalyst to magnetic nanoparticles, allowing for simple recovery from the reaction mixture using an external magnet. researchgate.net
The use of water as a reaction solvent is a cornerstone of green chemistry. beilstein-journals.org Micellar catalysis, where the reaction takes place inside nanoreactors formed by surfactants in water, has been successfully applied to coupling reactions. beilstein-journals.org This technique can facilitate catalyst recycling and minimize the need for volatile organic solvents. beilstein-journals.org
Furthermore, enhancing catalytic efficiency is itself a green principle, as it reduces energy consumption and waste. catalysis.blogresearchgate.net The development of catalysts that are highly active at low concentrations, such as the (R)-TRIP catalyst which is noted for its catalytic efficiency, aligns with these goals. sigmaaldrich.com Biocatalysis, using enzymes derived from renewable resources, represents another frontier in green chemistry. nih.gov While distinct from BINOL catalysis, hybrid approaches or tandem processes that combine the strengths of both systems could offer powerful and sustainable synthetic routes.
Future research will continue to explore novel immobilization strategies and the development of catalysts that are robust enough to be recycled many times without loss of activity or selectivity. The design of BINOL catalysts that are effective in water or other green solvents like biomass-derived liquids will be a significant area of advancement, paving the way for more sustainable chemical manufacturing. nih.govbeilstein-journals.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing enantiopure (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol?
- Methodological Answer : A common approach involves selective alkylation or functionalization of the binaphthol core. For example, methoxy derivatives of BINOL analogs can be synthesized by refluxing the parent diol with methyl iodide and K₂CO₃ in acetone, followed by acid-catalyzed deprotection . For phenyl-substituted variants, Suzuki-Miyaura coupling with phenylboronic acids or direct arylation strategies may be employed, though reaction conditions (e.g., catalyst choice, solvent) must be optimized to preserve stereochemical integrity.
Q. How can the enantiopurity of this compound be validated experimentally?
- Methodological Answer : Enantiopurity is typically assessed via chiral HPLC or circular dichroism (CD) spectroscopy. For example, CD spectra of BINOL derivatives exhibit characteristic Cotton effects (e.g., positive/negative couplets at 530–591 nm for related compounds), which correlate with enantiomeric excess (ee) . Alternatively, solid-phase extraction (SPE) with enantioselective metal-organic frameworks (MOFs) can separate (R)- and (S)-enantiomers, with UV-Vis spectrophotometry (e.g., at 335 nm) quantifying ee via linear calibration curves (R² = 0.9984) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen-bonded helical chains in crystal lattices) .
- ¹H/¹³C NMR : Confirms substitution patterns and dihedral angles between naphthol rings.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₃₂H₂₂O₂, MW 438.51) and isotopic patterns .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in asymmetric catalysis?
- Methodological Answer : The steric and electronic properties of the 3,3'-phenyl groups critically influence catalytic performance. For instance, in Zn/BINOL-catalyzed alkynylation of ketoimines, bulky substituents at the 3,3' positions improve enantioselectivity (up to 99% ee) by restricting substrate access to specific chiral pockets . Comparative studies with less hindered analogs (e.g., 3,3'-dimethoxy-BINOL) show reduced selectivity, highlighting the role of phenyl groups in transition-state stabilization .
Q. What strategies enable the use of this compound in enantioselective fluorescent sensing?
- Methodological Answer : Brominated derivatives (e.g., 5,5',6,6'-tetrabromo-BINOL) can be functionalized with formyl groups for condensation with amino acids. The resulting Schiff bases exhibit dual-wavelength fluorescence (e.g., 350 nm for concentration-dependent signals; >500 nm for enantioselective responses). Zn²⁺ coordination further amplifies selectivity, enabling simultaneous determination of concentration and ee in aqueous solutions .
Q. How do structural modifications at the 3,3' positions affect metal-complex formation?
- Methodological Answer : Substituents dictate ligand-metal binding modes. For example:
- Palladium complexes : Bulky phenyl groups favor κ²-coordination, enhancing stability in cross-coupling reactions.
- Zirconium catalysts : Phenyl-BINOL derivatives form chiral Lewis acids for asymmetric Strecker syntheses, where steric bulk prevents racemization .
- Copper/Nickel porphyrinoids : Binaphthol units embedded in macrocycles enable linear trinuclear complexes with unique magnetic properties, as confirmed by EPR and SQUID measurements .
Q. What methodologies resolve contradictions in enantiomer adsorption data during chromatographic separation?
- Methodological Answer : Discrepancies in SPE recovery rates (e.g., 62% for (R)- vs. 98% for (S)-enantiomers) may arise from MOF pore size or π-π interactions. To address this:
- Competitive adsorption studies : Compare retention times of enantiomers under varying solvent polarities.
- DFT calculations : Model host-guest interactions to optimize MOF design for balanced selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
